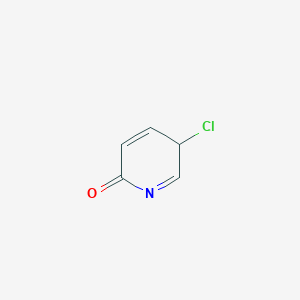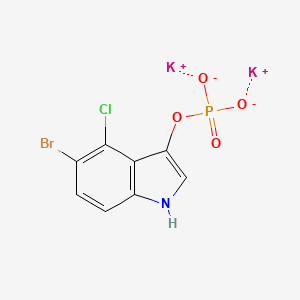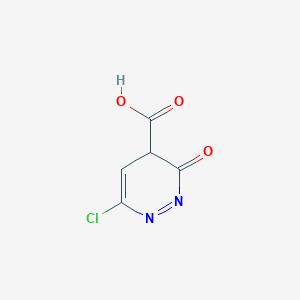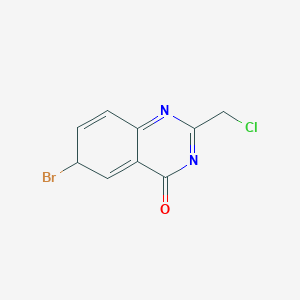
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- enhances its reactivity and makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- typically involves the bromination and chloromethylation of quinazolinone derivatives. One common method includes the bromination of 4(3H)-quinazolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The chloromethylation can be achieved by reacting the brominated product with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups and enhance its reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formaldehyde and Hydrochloric Acid: Used for chloromethylation.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science.
科学研究应用
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and reactivity, making it a potent compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline
- 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
属性
分子式 |
C9H6BrClN2O |
|---|---|
分子量 |
273.51 g/mol |
IUPAC 名称 |
6-bromo-2-(chloromethyl)-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2 |
InChI 键 |
KUHAAJUZZQTVRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)

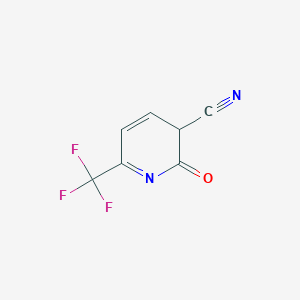
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
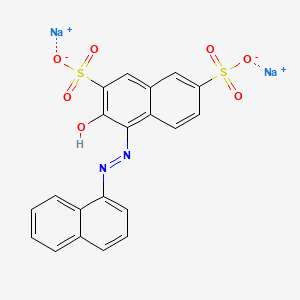
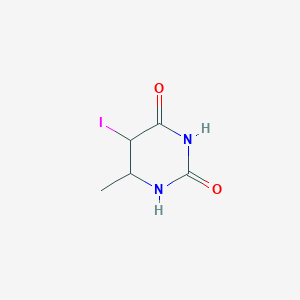
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
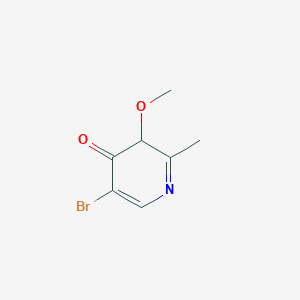
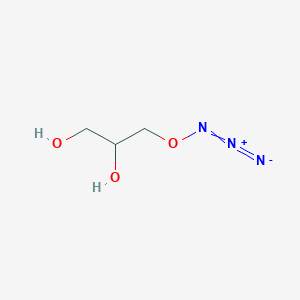
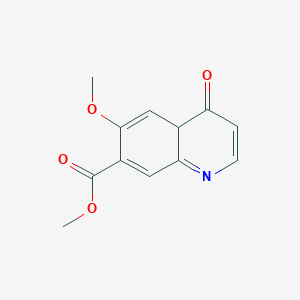
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
